![molecular formula C19H22N4O6S B6493316 N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide CAS No. 868981-37-7](/img/structure/B6493316.png)
N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide
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Description
N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide is a useful research compound. Its molecular formula is C19H22N4O6S and its molecular weight is 434.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.12600561 g/mol and the complexity rating of the compound is 690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide, often referred to as a novel oxazolidinone derivative, is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
CAS Number | 868981-33-3 |
Molecular Formula | C21H25N3O7S |
Molecular Weight | 463.5 g/mol |
Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Oxazolidinones are known for their ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This action disrupts the translation process, leading to bacteriostatic effects against a range of Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Antimicrobial Properties
Recent studies have highlighted the antibacterial efficacy of oxazolidinones. The compound has shown promising results in vitro against various bacterial strains. For instance, it has been tested against both Gram-positive and some Gram-negative bacteria, demonstrating significant inhibitory concentrations (IC50 values) comparable to established antibiotics like linezolid .
Case Studies
- Study on Antibacterial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of several oxazolidinone derivatives, including our compound. The results indicated that it exhibited potent antibacterial activity with lower cytotoxicity compared to traditional antibiotics .
- Mechanistic Insights : Another research article focused on the binding affinity of this compound to the ribosomal subunit, utilizing molecular docking simulations. The findings suggested a strong interaction with key residues within the ribosomal RNA, which is crucial for its antibacterial action .
Cytotoxicity and Safety Profile
In addition to its antibacterial properties, preliminary cytotoxicity assays have been conducted. These studies suggest that while the compound is effective against bacterial cells, it exhibits low toxicity towards mammalian cell lines at therapeutic concentrations. This safety profile is critical for its potential development as a therapeutic agent .
Comparative Analysis with Similar Compounds
Compound Name | Activity Profile |
---|---|
This compound | Potent against Gram-positive bacteria |
Linezolid | Established treatment for MRSA |
Other Oxazolidinones | Variable efficacy; some show resistance |
Properties
IUPAC Name |
N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O6S/c1-28-15-5-7-16(8-6-15)30(26,27)23-10-11-29-17(23)13-22-19(25)18(24)21-12-14-4-2-3-9-20-14/h2-9,17H,10-13H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXDVZZFHGCZII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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